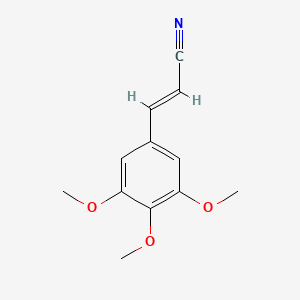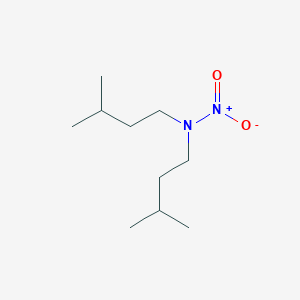
N-Nitrobis(3-methylbutyl)amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Nitrobis(3-methylbutyl)amine is an organic compound with the molecular formula C10H22N2O2 It is a nitrosamine derivative, characterized by the presence of a nitroso group attached to a secondary amine
Preparation Methods
Synthetic Routes and Reaction Conditions
N-Nitrobis(3-methylbutyl)amine can be synthesized through the nitrosation of secondary amines using tert-butyl nitrite under solvent-free conditions . This method is advantageous as it avoids the use of metals and acids, making the process more environmentally friendly. The reaction typically involves the use of tert-butyl nitrite as the nitrosating agent, which reacts with the secondary amine to form the desired nitrosamine.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves the large-scale nitrosation of secondary amines using efficient and cost-effective nitrosating agents. The process is optimized to ensure high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-Nitrobis(3-methylbutyl)amine undergoes several types of chemical reactions, including:
Oxidation: The nitroso group can be oxidized to form nitro compounds.
Reduction: The nitroso group can be reduced to form amines.
Substitution: The nitroso group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The reactions are typically carried out under mild conditions to prevent the decomposition of the compound.
Major Products
The major products formed from the reactions of this compound depend on the type of reaction. For example, oxidation reactions yield nitro compounds, while reduction reactions yield secondary amines.
Scientific Research Applications
N-Nitrobis(3-methylbutyl)amine has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of other organic compounds.
Biology: It is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of various chemicals and materials, including dyes and polymers.
Mechanism of Action
The mechanism of action of N-Nitrobis(3-methylbutyl)amine involves the interaction of the nitroso group with molecular targets. The nitroso group can form covalent bonds with nucleophilic sites on biomolecules, leading to various biological effects. The specific molecular targets and pathways involved depend on the context of its use and the nature of the interacting biomolecules .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-Nitrobis(3-methylbutyl)amine include other nitrosamines such as N-nitrosodimethylamine and N-nitrosodiethylamine. These compounds share the nitroso functional group but differ in their alkyl substituents.
Uniqueness
This compound is unique due to its specific alkyl substituents, which influence its chemical properties and reactivity. This uniqueness makes it valuable for specific applications where other nitrosamines may not be suitable .
Properties
Molecular Formula |
C10H22N2O2 |
|---|---|
Molecular Weight |
202.29 g/mol |
IUPAC Name |
N,N-bis(3-methylbutyl)nitramide |
InChI |
InChI=1S/C10H22N2O2/c1-9(2)5-7-11(12(13)14)8-6-10(3)4/h9-10H,5-8H2,1-4H3 |
InChI Key |
QSWRAWDKYPZPPK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCN(CCC(C)C)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



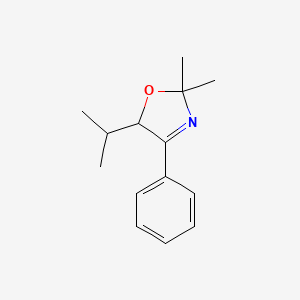

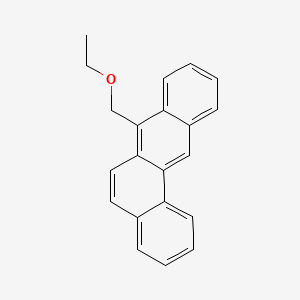
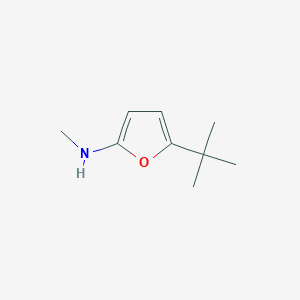
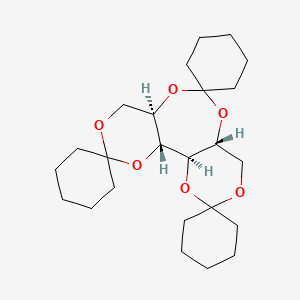
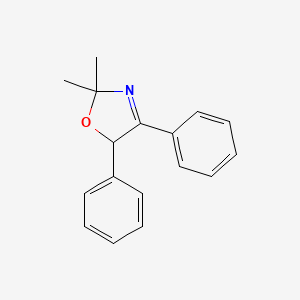

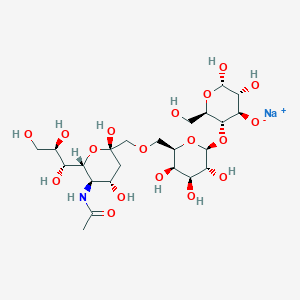
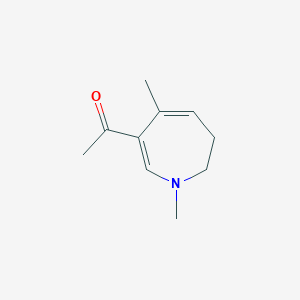
![(4-(4-Amino-6,7-dimethoxyquinazolin-2-yl)piperazin-1-yl)(octahydrobenzo[b][1,4]dioxin-2-yl)methanone hydrochloride](/img/structure/B13807154.png)


